Product packaging for 3-(Piperidin-1-yl)propanethioamide(Cat. No.:CAS No. 16888-42-9)

3-(Piperidin-1-yl)propanethioamide

Cat. No.: B2763422
CAS No.: 16888-42-9
M. Wt: 172.29
InChI Key: JJGDQVVOQMYENJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification within Thioamide and Piperidine (B6355638) Derivatives

From a chemical nomenclature standpoint, 3-(Piperidin-1-yl)propanethioamide is systematically named. The "propanethioamide" core indicates a three-carbon chain with a thioamide group (-C(=S)NH2) at one end. The "3-(Piperidin-1-yl)" prefix specifies that a piperidine ring is attached to the third carbon of the propane (B168953) chain via its nitrogen atom.

This compound is classified as a piperidine derivative due to the presence of the six-membered saturated heterocycle containing a nitrogen atom. chemicalregister.comtandfonline.comresearchgate.netbldpharm.comacs.orgontosight.ai Piperidines are a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active natural products. acs.orgnih.govbiosynth.comsci.am It also falls under the category of thioamides , which are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. tandfonline.commdpi.comresearchgate.net This substitution significantly alters the electronic and steric properties of the functional group, often leading to unique biological activities. tandfonline.comresearchgate.netresearchgate.net

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 16888-42-9
Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
IUPAC Name This compound
SMILES C1CCN(CC1)CCC(=S)N
InChI Key JJGDQVVOQMYENJ-UHFFFAOYSA-N

This data is compiled from various chemical supplier databases. nih.govresearchgate.net

Historical Perspectives of Propanethioamide and Piperidine-Containing Scaffold Research

The study of piperidine-containing scaffolds has a rich history in medicinal chemistry, dating back to the isolation of piperine (B192125) from black pepper in 1850. nih.gov The piperidine ring is a key structural feature in numerous drugs, including antipsychotics, analgesics, and antihistamines, highlighting its importance as a pharmacophore. bldpharm.comacs.orgnih.govbiosynth.com Its conformational flexibility and ability to engage in various biological interactions have made it a privileged structure in drug design. chemicalregister.comtandfonline.com

Research into propanethioamide derivatives is more recent and is often situated within the broader exploration of thioamides. Thioamides have been recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. tandfonline.commdpi.comresearchgate.net The isosteric replacement of an amide with a thioamide can lead to enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net While extensive research on propanethioamide itself is not widespread, the synthesis of various aryl propanethioamides has been documented, often as part of larger efforts to create libraries of thioamide-containing compounds for biological screening.

Rationale for Academic Investigation of this compound

The academic investigation of a hybrid molecule like This compound is driven by the principle of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity with potentially enhanced or novel biological activities.

The rationale for investigating this specific compound can be inferred from studies on similar structures. For instance, research by Prasad et al. on N-piperidine thioamide analogs revealed their potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that the combination of a piperidine ring and a thioamide group could be a promising strategy for developing new antibacterial agents.

Furthermore, the piperidine moiety is known to be a versatile scaffold that can be functionalized to modulate a compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for drug-likeness. The thioamide group, on the other hand, can act as a hydrogen bond donor and acceptor, and its sulfur atom can participate in unique interactions with biological targets. researchgate.netresearchgate.net Therefore, the synthesis and study of This compound would be a logical step in exploring the chemical space of piperidine-containing thioamides for potential therapeutic applications.

Current Gaps and Emerging Research Avenues for the Compound

A significant gap in the current scientific literature is the lack of dedicated studies on This compound . While the compound is commercially available for research purposes, indicating its synthesis is feasible, there are no readily available publications detailing its specific biological activities, pharmacological profile, or even its detailed synthetic route and characterization.

This knowledge gap presents several emerging research avenues:

Synthesis and Characterization: A detailed report on an efficient and scalable synthesis of This compound would be a valuable contribution. This would include comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: A broad biological screening of the compound is warranted to identify any potential therapeutic activities. Based on the activities of related compounds, initial screening could focus on:

Antimicrobial activity: Against a panel of clinically relevant bacteria and fungi.

Anticancer activity: Against various cancer cell lines.

Enzyme inhibition assays: Targeting enzymes where either piperidine or thioamide moieties have shown activity.

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, SAR studies could be initiated. This would involve the synthesis of a library of analogs with modifications to both the piperidine ring and the propanethioamide linker to optimize potency and selectivity.

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the binding interactions of This compound at a molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2S B2763422 3-(Piperidin-1-yl)propanethioamide CAS No. 16888-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDQVVOQMYENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Piperidin 1 Yl Propanethioamide

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.comarxiv.orgbibliotekanauki.pl For 3-(Piperidin-1-yl)propanethioamide, a primary disconnection is at the thioamide's carbon-sulfur double bond. This suggests a precursor molecule like 3-(piperidin-1-yl)propanenitrile and a sulfur source. Another possible disconnection is at the carbon-nitrogen bond of the piperidine (B6355638) ring, which would involve reacting piperidine with a propanethioamide derivative that has a leaving group in the 3-position. While less common, a third strategy could involve breaking the carbon-carbon bond between the second and third carbons of the propane (B168953) chain. The most frequently employed strategy, however, centers on the thioamidation of a corresponding nitrile or amide.

Precursor Synthesis and Optimization

The efficient synthesis of the target compound is highly dependent on the effective preparation of its key precursors.

A crucial precursor for this synthesis is 3-(piperidin-1-yl)propanenitrile. This is commonly synthesized through a Michael addition of piperidine to acrylonitrile (B1666552). The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) and can be catalyzed by a base. Optimizing this reaction involves careful temperature control to prevent the polymerization of acrylonitrile and ensuring the correct ratio of reactants.

Another important precursor, 3-(piperidin-1-yl)propanamide (B8815219), can be synthesized by the hydration of 3-(piperidin-1-yl)propanenitrile, often with acid or base catalysis. nih.govepa.gov

The propanethioamide group is usually introduced in the final step of the synthesis. However, an alternative strategy involves first synthesizing a precursor that already contains the thioamide group. For example, 3-halopropanethioamide could be synthesized and then reacted with piperidine. The synthesis of such a precursor would involve the thioamidation of a corresponding 3-halopropanoyl halide.

Direct Synthetic Approaches to this compound

Direct synthetic methods concentrate on the final step of creating the thioamide functional group on the piperidine-containing structure.

The most direct route to this compound is through thioamidation. This can be achieved starting from either the corresponding amide or nitrile.

The conversion of 3-(piperidin-1-yl)propanamide to its thioamide counterpart is a classic thionation reaction. Lawesson's reagent is a popular choice for this transformation due to its high efficiency and relatively mild reaction conditions. organic-chemistry.orgnumberanalytics.comnih.gov The reaction is typically conducted in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) under reflux. rsc.org

Phosphorus pentasulfide (P4S10) is another traditional thionation reagent. nih.gov While more economical, reactions with P4S10 can result in a less pure product, often necessitating more extensive purification. nih.govorganic-chemistry.org The mechanism involves replacing the oxygen atom of the amide with a sulfur atom. nih.gov Combining P4S10 with other substances, such as pyridine (B92270) or alumina, can sometimes lead to improved yields and cleaner reactions. researchgate.netbenthamdirect.com

Alternatively, direct synthesis from 3-(piperidin-1-yl)propanenitrile can be achieved by reacting it with hydrogen sulfide (B99878) (H2S) in the presence of a base like ammonia (B1221849) or pyridine. sci-hub.se This method, while effective, requires cautious handling of the toxic H2S gas.

Table 1: Comparison of Thionation Reagents for the Synthesis of this compound

Reagent Precursor Typical Conditions Advantages Disadvantages
Lawesson's Reagent 3-(Piperidin-1-yl)propanamide Anhydrous toluene or THF, reflux rsc.org High yield, cleaner reaction organic-chemistry.orgnih.gov Higher cost
Phosphorus Pentasulfide (P4S10) 3-(Piperidin-1-yl)propanamide Anhydrous solvent, reflux nih.gov Cost-effective Often lower yield, side products nih.govorganic-chemistry.org

| Hydrogen Sulfide (H2S) | 3-(Piperidin-1-yl)propanenitrile | Base (e.g., pyridine, ammonia), heat sci-hub.se | Direct from nitrile | Toxic gas, requires special handling sci-hub.se |

Table 2: List of Chemical Compounds

Compound Name
This compound
Piperidine
Acrylonitrile
3-(Piperidin-1-yl)propanenitrile
3-(Piperidin-1-yl)propanamide
Lawesson's Reagent
Phosphorus Pentasulfide (P4S10)
Hydrogen Sulfide
Toluene
Tetrahydrofuran (THF)
Pyridine
Ammonia
3-Halopropanethioamide

Thioamidation Reactions

Novel Thionation Methodologies and Reagents

The conversion of an amide to its corresponding thioamide, known as thionation, is a fundamental transformation in organic synthesis. While classic reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been widely used, recent research has focused on developing more efficient, milder, and selective thionating agents. organic-chemistry.orgambeed.com These novel reagents often offer advantages such as improved yields, shorter reaction times, and broader functional group tolerance.

One such advancement involves the use of a combination of phosphorus pentasulfide with other reagents to enhance its reactivity and selectivity. For instance, a mixture of P₄S₁₀ and sodium sulfide in tetrahydrofuran has been shown to be an effective in situ reagent for the rapid conversion of nitriles to primary thioamides at room temperature. google.com Another approach utilizes ammonium (B1175870) phosphorodithioate, which has demonstrated high efficacy in converting various amides to thioamides in high yields. organic-chemistry.org

A significant development in thionation chemistry is the use of fluorous Lawesson's reagent, which facilitates product isolation through simple filtration, thereby streamlining the purification process. organic-chemistry.org Furthermore, the combination of PSCl₃/H₂O/Et₃N under microwave irradiation provides a rapid and efficient solvent-free method for the synthesis of a variety of thiocarbonyl compounds, including thioamides. organic-chemistry.org

For the specific synthesis of this compound, the most direct approach would be the thionation of its corresponding amide, 3-(Piperidin-1-yl)propanamide. This precursor is commercially available or can be readily synthesized. The application of these novel thionating agents would be expected to provide the target thioamide in good yield.

Thionating ReagentKey AdvantagesRepresentative Substrate (Analogous)
P₄S₁₀/Na₂SIn situ generation, rapid reaction at room temperatureAliphatic nitriles
Ammonium PhosphorodithioateHigh yields, easy to handleAromatic and aliphatic amides
Fluorous Lawesson's ReagentSimplified purificationAmides, diketones
PSCl₃/H₂O/Et₃N (Microwave)Rapid, solvent-freeCarbonyl compounds

This table presents representative data for analogous reactions and is intended to illustrate the potential application for the synthesis of this compound.

Addition Reactions to Nitriles or Related Electrophiles

An alternative and widely employed strategy for the synthesis of primary thioamides is the direct addition of a sulfur nucleophile to a nitrile. The precursor for this compound in this approach would be 3-(Piperidin-1-yl)propanenitrile. This method often involves the use of hydrogen sulfide (H₂S) or its salts.

While the reaction of aromatic nitriles with H₂S often proceeds with good yields, aliphatic nitriles can be less reactive. researchgate.net To overcome this, various catalytic systems and reaction conditions have been developed. For instance, the use of amine catalysts in solvents like pyridine has been shown to facilitate the addition of H₂S to nitriles. researchgate.net A combination of a secondary amine and a polar aprotic solvent like N,N-dimethylformamide (DMF) has also been reported as an effective medium for the conversion of aliphatic nitriles to thioamides using hydrogen sulfide. google.com

To avoid the use of gaseous and toxic H₂S, solid sulfide sources are often preferred. Sodium hydrogen sulfide (NaSH) in the presence of diethylamine (B46881) hydrochloride has been utilized to prepare primary thioamides from nitriles in moderate to excellent yields. google.com Another approach employs thioacetic acid in the presence of calcium hydride to convert both aliphatic and aromatic nitriles to their corresponding thioamides. organic-chemistry.org A thio-Ritter-type reaction, involving the reaction of an alkyl bromide, a nitrile, and hydrogen sulfide, offers a straightforward route to functionalized thioamides. oakwoodchemical.com

Reagent/Catalyst SystemReaction ConditionsRepresentative Substrate (Analogous)
H₂S / Amine CatalystPyridine or DMF solventAliphatic nitriles
NaSH / Et₂NH·HClDMF or Dioxane/WaterAromatic and activated nitriles
Thioacetic Acid / CaH₂N/AAliphatic and aromatic nitriles
Alkyl Bromide / Nitrile / H₂SThio-Ritter conditionsVarious nitriles

This table presents representative data for analogous reactions and is intended to illustrate the potential application for the synthesis of this compound.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. organic-chemistry.orgnih.gov The Willgerodt-Kindler reaction is a classic example of an MCR that can be adapted for the synthesis of thioamides. organic-chemistry.orgwikipedia.orgresearchgate.netmsu.edu This reaction typically involves an aryl alkyl ketone, an amine (like piperidine), and elemental sulfur to produce a thioamide.

In the context of this compound, a modified Willgerodt-Kindler approach could be envisioned. While the classic reaction often involves rearrangement, a direct thioamidation of an appropriate aldehyde with piperidine and sulfur is also feasible. nih.gov For instance, a three-component reaction of an aldehyde, an amine, and elemental sulfur can yield thioamides, often under catalyst-free and solvent-free conditions. nih.gov

Recent advancements in MCRs for thioamide synthesis include copper-catalyzed reactions of alkynes, sulfonyl azides, and an in-situ generated sulfide source. nih.gov Another innovative approach involves a visible-light-driven multicomponent reaction of amines, carbon disulfide, and olefins for the synthesis of thioamides under mild conditions. msu.edu

Reaction TypeReactantsKey Features
Willgerodt-KindlerAldehyde, Piperidine, SulfurOften catalyst and solvent-free
Copper-Catalyzed MCRAlkyne, Sulfonyl Azide, Sulfide SourceGood generality
Visible-Light-Driven MCRAmine, Carbon Disulfide, OlefinMild reaction conditions

This table presents representative data for analogous reactions and is intended to illustrate the potential application for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are highly relevant to the synthesis of this compound.

Solvent-Free Synthesis Protocols

Conducting reactions in the absence of a solvent offers significant environmental and economic benefits by reducing volatile organic compound (VOC) emissions and simplifying workup procedures. Several solvent-free methods for thioamide synthesis have been reported.

A notable example is the solvent-free Willgerodt-Kindler reaction, where an aldehyde, an amine, and elemental sulfur are reacted at elevated temperatures to produce thioamides in good yields. nih.gov This approach is particularly attractive for its operational simplicity and reduced environmental impact. Another solvent-free method involves the use of Lawesson's reagent under microwave irradiation to convert amides to thioamides, circumventing the need for dry solvents. researchgate.net Additionally, a metal-free and solvent-free synthesis of thioamides has been developed using a Brønsted superacid like triflic acid. wikipedia.org

MethodReactantsConditions
Willgerodt-KindlerAldehyde, Piperidine, Sulfur100 °C, catalyst-free
Lawesson's Reagent3-(Piperidin-1-yl)propanamideMicrowave irradiation
Brønsted SuperacidIsothiocyanate, AreneTriflic acid, short reaction times

This table presents representative data for analogous reactions and is intended to illustrate the potential application for the synthesis of this compound.

Catalytic Approaches and Organocatalysis

The use of catalysts, particularly organocatalysts, aligns with the principles of green chemistry by offering mild reaction conditions and avoiding the use of toxic heavy metals. Proline and its derivatives have been explored as organocatalysts in various reactions, including those that could be adapted for thioamide synthesis. nih.gov For instance, prolinamides and prolinethioamides have been shown to catalyze aldol (B89426) reactions, demonstrating the potential of such scaffolds in asymmetric catalysis. nih.gov

While direct organocatalytic synthesis of this compound is not explicitly reported, the development of catalytic methods for the formation of the C-N and C=S bonds is an active area of research. Copper-catalyzed cross-coupling reactions, for example, have been used to synthesize S-aryl thioimidates from thioamides and arylboronic acids at room temperature. chemicalregister.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. organic-chemistry.orgresearchgate.netaablocks.com

Several microwave-assisted methods for thioamide synthesis have been developed. The thionation of amides using Lawesson's reagent can be significantly accelerated under microwave irradiation, often under solvent-free conditions. researchgate.net A microwave-enhanced Kindler thioamide synthesis, a three-component condensation of aldehydes, amines, and elemental sulfur, has also been reported, with reaction times as short as 2-20 minutes. organic-chemistry.org Furthermore, the reaction of nitriles with ammonium sulfide to form primary thioamides can be efficiently carried out using microwave heating. researchgate.net An efficient protocol for thioamide synthesis has also been developed via the microwave-assisted iodine-catalyzed oxidative coupling of disulfides with amines.

MethodReactantsReaction Time
Lawesson's Reagent Thionation3-(Piperidin-1-yl)propanamideMinutes
Kindler Thioamide SynthesisAldehyde, Piperidine, Sulfur2-20 minutes
Nitrile Thionation3-(Piperidin-1-yl)propanenitrile, (NH₄)₂S15-30 minutes
Iodine-Catalyzed CouplingDisulfide, Amine10 minutes

This table presents representative data for analogous reactions and is intended to illustrate the potential application for the synthesis of this compound.

Yield Optimization and Purity Enhancement Techniques

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the careful optimization of reaction conditions and the application of effective purification techniques to achieve high yield and purity.

A plausible and commonly employed route to this compound involves a two-step process. The first step is the synthesis of the precursor, 3-(piperidin-1-yl)propanenitrile. This can be achieved through the cyanoethylation of piperidine, a well-established reaction. nih.govresearchgate.netiucr.org The subsequent step involves the conversion of the nitrile group to a thioamide.

One of the most direct methods for this transformation is the reaction of the nitrile with a source of hydrogen sulfide. researchgate.nettandfonline.comthieme-connect.comgoogle.com A particularly effective variation of this method for aromatic nitriles, which can be adapted for aliphatic nitriles, involves the use of sodium hydrogen sulfide in the presence of magnesium chloride in a solvent like dimethylformamide (DMF). researchgate.nettandfonline.com This method avoids the need to handle gaseous hydrogen sulfide directly.

Another prominent method for synthesizing thioamides is the Willgerodt-Kindler reaction. organic-chemistry.orgrsc.orgrsc.orgresearchgate.netnih.govmdpi.com This reaction typically involves the reaction of an aldehyde or ketone with an amine and elemental sulfur. While not directly applicable to the nitrile precursor, it offers an alternative pathway if starting from a suitable aldehyde.

The thionation of the corresponding amide, 3-(piperidin-1-yl)propanamide, using reagents like Lawesson's reagent or phosphorus pentasulfide, is another viable synthetic strategy. nih.govresearchgate.net

Yield Optimization:

To maximize the yield of this compound, several factors in the chosen synthetic pathway can be fine-tuned.

ParameterOptimization Strategy
Reactant Stoichiometry In the conversion of the nitrile, adjusting the molar ratio of the nitrile to the sulfur source (e.g., NaSH) and any activators (e.g., MgCl2) is crucial. An excess of the sulfurizing agent may be necessary to drive the reaction to completion, but a large excess can lead to side products.
Reaction Temperature The optimal temperature will depend on the specific method. Thionation reactions may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the product or starting materials. Careful temperature control is therefore essential.
Reaction Time Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine the optimal reaction time that maximizes product formation while minimizing byproduct formation.
Solvent Choice The solvent can significantly influence reaction rates and yields. For the nitrile conversion, polar aprotic solvents like DMF are often effective. researchgate.nettandfonline.com For thionation with Lawesson's reagent, anhydrous solvents like toluene or tetrahydrofuran (THF) are typically used. nih.gov
Catalyst For certain methods, such as those involving hydrogen sulfide gas, a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transport of the sulfide ions into the organic phase. tandfonline.com

Purity Enhancement Techniques:

Obtaining a high-purity product is as important as achieving a high yield. Several techniques can be employed to purify this compound.

TechniqueDescription
Crystallization This is a primary method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling.
Column Chromatography For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful tool. nih.gov A suitable eluent system (a mixture of polar and non-polar solvents) is chosen to effectively separate the desired thioamide from unreacted starting materials and byproducts.
Extraction Liquid-liquid extraction is often used during the work-up procedure to remove impurities. For instance, washing the organic layer containing the product with an aqueous acid solution can remove basic impurities, while a wash with a basic solution can remove acidic impurities.
Distillation If the thioamide is a liquid or a low-melting solid, vacuum distillation could be a viable purification method, provided the compound is thermally stable.

Stereoselective Synthesis Considerations for Potential Chiral Analogs

The structure of this compound itself is achiral. However, the synthesis of chiral analogs, where a stereocenter is introduced into the piperidine ring, is an area of significant interest due to the prevalence of chiral piperidines in pharmaceuticals. dicp.ac.cnrsc.orgnih.govsnnu.edu.cn

The stereoselective synthesis of such analogs would require the preparation of an enantiomerically pure substituted piperidine precursor. Several strategies can be employed for this purpose:

Asymmetric Synthesis of Piperidines: A number of methods have been developed for the asymmetric synthesis of piperidines. These include:

Catalytic Asymmetric Reduction: The asymmetric reduction of prochiral pyridine derivatives can lead to chiral piperidines with high enantioselectivity. dicp.ac.cn

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as amino acids, to construct the chiral piperidine ring.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically pure piperidine. rsc.org

Chiral Resolution: If a racemic mixture of a chiral piperidine precursor is synthesized, it can be separated into its constituent enantiomers.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (a resolving agent). google.comgoogle.com The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. nih.govijcpa.inresearchgate.net

Once the enantiomerically pure substituted piperidine is obtained, it can be subjected to the same synthetic sequence described earlier (cyanoethylation followed by thionation) to yield the desired chiral analog of this compound. The conditions for these subsequent steps are generally not expected to affect the stereocenter on the piperidine ring.

Reaction Mechanisms and Chemical Reactivity of 3 Piperidin 1 Yl Propanethioamide

Reactivity of the Thioamide Functionality

Thioamides are sulfur analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to significant changes in the molecule's physicochemical properties and reactivity. nih.gov Compared to amides, thioamides are generally more reactive toward both electrophiles and nucleophiles. nih.gov This heightened reactivity stems from the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, as well as the greater polarizability of the sulfur atom. nih.govnih.gov

Table 1: Comparison of Selected Properties of Amide vs. Thioamide Groups

PropertyAmide (C=O)Thioamide (C=S)
Bond Length ~1.23 Å~1.71 Å nih.gov
Bond Energy ~170 kcal/mol~130 kcal/mol nih.gov
van der Waals Radius Oxygen: 1.40 ÅSulfur: 1.85 Å nih.gov
Electronegativity (Pauling Scale) Oxygen: 3.44Sulfur: 2.58 nih.gov
Typical ¹³C NMR Shift 160–180 ppm200–210 ppm nih.gov

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom of the thioamide group in 3-(Piperidin-1-yl)propanethioamide is a primary site for nucleophilic reactions. Due to the lower electronegativity of sulfur compared to oxygen, the C=S bond is less polarized than a C=O bond, but the sulfur atom itself is larger and its electrons are more polarizable, making it a soft nucleophile. nih.gov This allows it to react readily with a variety of soft electrophiles.

Thioamides are known to serve as neutral sources of sulfur nucleophiles in substitution reactions. acs.org For instance, they can be alkylated at the sulfur atom by alkyl halides, a reaction that exploits the nucleophilicity of the thione-like sulfur. wikipedia.org The resulting thioimidate can be a key intermediate in further transformations. The sulfur atom in the C=S group can accept both electrophiles and nucleophiles, a characteristic that contrasts sharply with the reactivity of amides. researchgate.net Elemental sulfur itself, often in the presence of an amine, can act as a nucleophilic sulfur source to generate thioamides, highlighting the inherent nucleophilic character of sulfur in these systems. researchgate.netrsc.orgnih.gov

Electrophilic Reactivity of the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. Although the electronegativity difference between carbon and sulfur is small, the pi-bond is relatively weak and polarizable, allowing for nucleophilic addition. nih.gov The reactivity of the thiocarbonyl carbon is significantly different from that of a carbonyl carbon. While the carbonyl carbon is harder and more electrophilic, the thiocarbonyl carbon is softer. nih.govbritannica.com

Nucleophilic attack on the thiocarbonyl carbon is a key step in many reactions of thioamides. For example, organometallic reagents can add to the carbon atom. researchgate.net The electrophilicity of the thiocarbonyl carbon can be enhanced by coordination to thiophilic metal ions like Ag(I), Hg(II), or Cu(I), which makes the carbon more prone to attack by nucleophiles. chemrxiv.org This strategy is often used in desulfurization-cyanation reactions or in the synthesis of heterocycles. chemrxiv.org

Tautomerism Studies (e.g., Thioamide-Enethiol Tautomerism)

Thioamides can exist in equilibrium with their tautomeric form, the enethiol (or imidothiol). This is analogous to the keto-enol tautomerism of carbonyl compounds.

Figure 1: Thioamide-Enethiol Tautomerism

In the case of this compound, the equilibrium would lie between the thioamide and the corresponding 1-(piperidin-1-yl)prop-1-ene-1-thiol. Generally, the thioamide form is thermodynamically dominant over the enethiol form. scispace.com However, the tendency to shift toward the enethiol form is more pronounced for thioketones and thioamides compared to their oxygen analogs. researchgate.netunlp.edu.ar The position of this equilibrium can be influenced by factors such as solvent polarity and substitution patterns. rsc.org Mass spectrometry has been used as a tool to study the gas-phase tautomerism of thioamides, revealing that fragmentation patterns can sometimes be assigned to specific tautomers. researchgate.netunlp.edu.aridosi.org

Alpha-CH Acidity and Deprotonation Pathways

The hydrogen atoms on the carbon adjacent to the thiocarbonyl group (the α-carbon) in this compound are acidic. The pKa of α-hydrogens in thioamides is lower (more acidic) than in their corresponding amide counterparts. researchgate.net This increased acidity is due to the ability of the thiocarbonyl group to stabilize the resulting carbanion (enethiolate) through resonance.

Figure 2: Resonance Stabilization of the Enethiolate Anion

Deprotonation at the α-carbon can be achieved using a strong base. The resulting enethiolate is a potent nucleophile and can react at either the carbon or the sulfur atom, depending on the nature of the electrophile (hard vs. soft). researchgate.net However, this increased acidity can also lead to challenges, such as epimerization at the α-carbon under basic conditions, a known issue in peptide synthesis involving thioamides. chemrxiv.org In some cases, deprotonation can occur at the thioamide nitrogen if it is not fully substituted, leading to a thioamidate anion which can also act as a ligand. acs.orgresearchgate.net

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its reactivity is dominated by the lone pair of electrons on the nitrogen.

Basicity and Protonation Studies of the Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is basic due to the presence of a lone pair of electrons in an sp³ hybridized orbital. stackexchange.comquora.com Piperidine is a significantly stronger base than its aromatic analog, pyridine (B92270). stackexchange.com The pKa of the conjugate acid of piperidine is approximately 11.22, indicating its strong basic character. wikipedia.orgstackexchange.com

Table 2: Comparison of Basicity

CompoundHybridization of NpKa of Conjugate Acid
Piperidine sp³~11.22 wikipedia.orgstackexchange.com
Pyridine sp²~5.25
Pyrrolidine (B122466) sp³~11.27 stackexchange.com

The sp³ hybridization of the nitrogen in piperidine means the lone pair has more p-character and is held less tightly by the nucleus compared to the sp² hybridized nitrogen of pyridine, making it more available for donation to a proton. quora.com Protonation of the piperidine nitrogen is a fundamental reaction, forming a piperidinium (B107235) cation. researchgate.net This protonation can significantly alter the molecule's physical properties, such as its solubility and conformation. mdpi.com Studies on substituted piperidines show that protonation can lock the ring's conformation and influence the chemical shifts of adjacent protons in NMR spectroscopy. acs.org The basicity of the piperidine nitrogen can be modulated by substituents on the ring, which can have implications for its biological activity and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in this compound is a primary site for electrophilic attack, leading to N-alkylation and N-acylation products.

N-Alkylation: The reaction of the piperidine nitrogen with alkyl halides or other alkylating agents typically proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The rate and efficiency of this reaction are influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. For instance, using a more reactive alkyl iodide in a polar aprotic solvent like acetonitrile (B52724) can facilitate the reaction. The addition of a non-nucleophilic base may be employed to neutralize the acid generated during the reaction, thereby preventing the protonation of the piperidine nitrogen and promoting the forward reaction.

N-Acylation: N-acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride ion) yields the N-acylated product. The thioamide group's sulfur atom can also exhibit nucleophilicity, potentially leading to S-acylation as a competing pathway, though N-acylation at the more basic piperidine nitrogen is generally favored under standard conditions.

Intramolecular Cyclization Pathways and Ring Expansion/Contraction

The flexible propanethioamide chain in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions are often promoted by specific reagents or conditions that activate either the thioamide moiety or another part of the molecule.

Pathways for intramolecular cyclization could involve the nucleophilic attack of the thioamide nitrogen or sulfur on an electrophilic center introduced into the piperidine ring or the propyl chain. For example, functionalization of the piperidine ring could create a site susceptible to attack by the thioamide, leading to fused or spirocyclic structures. While specific studies on this compound are limited, related piperidine derivatives are known to undergo ring contraction from a six-membered piperidine to a five-membered pyrrolidine ring under specific photochemical or oxidative conditions. Such transformations often proceed through radical or cationic intermediates.

Intermolecular Reactions and Derivative Formation

Beyond reactions at the piperidine nitrogen, the thioamide group is a key player in various intermolecular reactions, enabling the synthesis of a wide range of derivatives.

Condensation Reactions

The thioamide functionality can participate in condensation reactions with various electrophiles. For example, in reactions analogous to the Knoevenagel condensation, the active methylene (B1212753) group adjacent to the thioamide could potentially be deprotonated by a base to form a carbanion. This carbanion could then react with aldehydes or ketones to form α,β-unsaturated thioamides. Piperidine itself is often used as a basic catalyst in Knoevenagel condensations, highlighting the potential for the piperidine moiety within the molecule to influence its reactivity in such transformations.

Oxidation-Reduction Chemistry of the Thioamide Group

The thioamide group is susceptible to both oxidation and reduction, providing pathways to other functional groups.

Oxidation: Oxidation of the thioamide can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might yield a disulfide through dimerization, while stronger oxidizing agents could potentially convert the thioamide to the corresponding amide or other sulfur-containing species.

Reduction: The thioamide group can be reduced to an amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The reduction of the C=S bond to a CH2-NH2 group would yield 3-(piperidin-1-yl)propan-1-amine.

Mechanistic Investigations of Specific Transformations and Reaction Pathways

Detailed mechanistic studies on the specific transformations of this compound are not extensively documented in the literature. However, the reactivity of the constituent functional groups—the piperidine ring and the thioamide moiety—is well-established. Mechanistic investigations of related systems often employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis (NMR, IR, Mass Spectrometry), alongside computational modeling (e.g., Density Functional Theory calculations).

For instance, in N-alkylation reactions, kinetic studies can help elucidate the reaction order and the effect of substituents on the reaction rate, confirming an SN2 pathway. For more complex transformations like intramolecular cyclizations, computational studies can be invaluable for mapping out potential energy surfaces, identifying transition states, and predicting the most favorable reaction pathways. The study of thioamide chemistry, in general, has shown that these groups can act as versatile intermediates in peptide synthesis and modification, often proceeding through isoimide (B1223178) or imide intermediates when reacting with carboxylic acids in the presence of promoters like silver(I) ions.

While direct research on this compound is sparse, the principles governing the reactivity of its components provide a solid framework for predicting and understanding its chemical behavior.

Spectroscopic and Structural Elucidation Methodologies for 3 Piperidin 1 Yl Propanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained. For 3-(Piperidin-1-yl)propanethioamide, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed for a comprehensive structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H₂N-C=S7.0 - 8.5Broad Singlet
-CH₂-C=S2.5 - 2.8Triplet
N-CH₂-CH₂-2.6 - 2.9Triplet
Piperidine (B6355638) (α-CH₂)2.3 - 2.6Multiplet
Piperidine (β, γ-CH₂)1.4 - 1.7Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon of the thioamide group (C=S) is characteristically found at a very low field (downfield) in the spectrum. oregonstate.eduorganicchemistrydata.org The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen atom showing a downfield shift compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=S195 - 205
-CH₂-C=S30 - 40
N-CH₂-CH₂-50 - 60
Piperidine (α-C)50 - 55
Piperidine (β-C)25 - 30
Piperidine (γ-C)23 - 28

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional NMR experiments provide further detail about the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. uvic.cad-nb.info For this compound, COSY would show correlations between the protons of the ethyl chain (-CH₂-CH₂-) and within the piperidine ring, confirming the connectivity of the proton spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.eduipb.pt This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. researchgate.net For instance, the carbon signal for the α-CH₂ of the piperidine ring can be definitively assigned by its correlation to the corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, which is valuable for determining stereochemistry and conformation. harvard.edu In this compound, NOESY could provide insights into the preferred conformation of the piperidine ring and the orientation of the propanethioamide side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com

The thioamide group has several characteristic vibrational modes. The N-H stretching vibrations of the primary thioamide (-CSNH₂) typically appear as two bands in the region of 3100-3400 cm⁻¹. cdnsciencepub.comrsc.org The C=S stretching vibration is more complex and can be coupled with other vibrations, but it generally gives rise to absorptions in the 800-1400 cm⁻¹ region. iosrjournals.orgresearchgate.net The N-H bending vibrations are usually observed around 1600-1650 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic IR Frequencies for the Thioamide Group

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
N-HBending1600 - 1650
C=SStretching800 - 1400
C-NStretching1200 - 1400

The piperidine ring exhibits characteristic vibrations corresponding to C-H and C-N stretching and bending modes. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are typically observed in the 2850-2950 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the piperidine ring usually appears in the 1000-1200 cm⁻¹ region. The chair conformation of the piperidine ring also influences the vibrational spectra. researchgate.netijsr.net

Table 4: Characteristic IR Frequencies for the Piperidine Ring

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (in CH₂)Stretching2850 - 2950
CH₂Bending (Scissoring)1440 - 1480
C-NStretching1000 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule by analyzing its mass-to-charge ratio upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C8H16N2S, the expected exact mass can be calculated. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a compound. In an MS/MS experiment, the ion corresponding to the molecular weight of this compound is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern can reveal the connectivity of the piperidine ring, the propyl chain, and the thioamide group. For instance, common fragmentation pathways may involve the cleavage of the bond between the piperidine ring and the propyl chain, or the loss of the thioamide group. Analyzing these fragments allows for a detailed reconstruction of the molecule's structural components.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The growth of such a crystal can be achieved through various methods. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined through empirical screening of various options to find conditions that favor the formation of well-ordered crystals. Other methods, such as vapor diffusion or cooling of a saturated solution, can also be employed to obtain crystals suitable for X-ray diffraction analysis.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is often governed by supramolecular interactions, such as hydrogen bonds. In the case of this compound, the thioamide group contains a nitrogen atom and a sulfur atom, both of which can act as hydrogen bond acceptors, while the N-H bond of the thioamide can act as a hydrogen bond donor. These hydrogen bonding interactions can lead to the formation of extended networks, such as chains or sheets, which stabilize the crystal structure. The analysis of these interactions is crucial for understanding the physical properties of the compound in its solid state.

Chiroptical Spectroscopy (If applicable to enantiopure or diastereomeric forms)

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are instrumental in the structural analysis of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. Consequently, it does not exhibit optical activity, and therefore, chiroptical spectroscopy is not applicable to this compound in its native form.

Should a chiral derivative of this compound be synthesized, for instance, by introducing a substituent that creates a stereocenter on the piperidine ring or the propanethioamide chain, then chiroptical analysis would become a valuable tool for its stereochemical characterization. In such a hypothetical scenario, the analysis would likely focus on the electronic transitions associated with the thioamide chromophore. The thioamide group (C=S) is known to exhibit Cotton effects in the UV region, which can be analyzed to deduce the absolute configuration of the molecule. acs.orglibretexts.org

The application of chiroptical spectroscopy has been well-documented for various chiral piperidine-containing compounds and thioamides. acs.orgnih.govacs.orgmdpi.com For instance, Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, has been successfully used to determine the solution-state conformations and absolute configurations of complex piperidine derivatives. nih.govacs.org

Derivatization and Analog Design Principles for 3 Piperidin 1 Yl Propanethioamide

Design Strategies for Modifications at the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom of the piperidine ring is a primary site for modification due to its nucleophilicity. Altering the steric and electronic environment at this position can significantly influence the molecule's basicity (pKa), conformation, and potential for intermolecular interactions.

N-Alkylation and N-Arylation: A common strategy involves the N-alkylation of the piperidine ring, which can be achieved by reacting a precursor secondary amine (piperidine) with a suitable electrophile before the addition of the thioamide group, or by modifying a related N-dealkylated analog. Standard N-alkylation procedures include reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.net Another effective method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. chemicalforums.com

Introduction of Functional Groups: Beyond simple alkyl or aryl groups, moieties containing other functional groups can be introduced. For instance, coupling reactions can be employed to attach amides, esters, or other heterocyclic systems to the piperidine nitrogen, significantly altering the analog's polarity and hydrogen bonding potential. researchgate.net

The table below outlines various design strategies for modifying the piperidine nitrogen and the anticipated impact on the molecule's chemical properties.

Modification StrategyReagents/ConditionsResulting MoietyAnticipated Effect on Properties
N-Alkylation Alkyl halide, K2CO3, AcetonitrileN-AlkylpiperidineIncreases steric bulk; modulates basicity.
Reductive Amination Aldehyde/Ketone, Reducing AgentN-AlkylpiperidineVersatile method for a wide range of substituents. chemicalforums.com
N-Arylation Aryl halide, Palladium catalystN-ArylpiperidineIntroduces aromatic system, potential for π-stacking.
Acylation Acyl chloride, BaseN-Acylpiperidine (Amide)Reduces basicity of nitrogen; introduces H-bond acceptor.

Design Strategies for Modifications at the Propane (B168953) Backbone

The three-carbon chain connecting the piperidine ring and the thioamide group provides conformational flexibility. Modifications to this backbone can be used to introduce rigidity, alter the spatial relationship between the two terminal groups, and add new functional or stereochemical features.

Introduction of Substituents: Alkyl, aryl, or hydroxyl groups can be introduced at the C1, C2, or C3 positions of the propane chain. Such substitutions can create chiral centers, restrict bond rotation, and influence lipophilicity. For example, a hydroxyl group would increase polarity and provide a site for hydrogen bonding.

Conformational Restriction: The flexibility of the propane linker can be constrained by incorporating it into a cyclic system (e.g., a cyclopropane (B1198618) ring) or by introducing a double bond to create an unsaturated analog. This approach locks the molecule into a more defined conformation, which can be useful for studying structure-property relationships. The conformational analysis of propane shows a rotational barrier of 3.4 kcal/mol between staggered and eclipsed forms, a value that would increase significantly with the introduction of bulky substituents, favoring specific rotamers. masterorganicchemistry.com

Modification StrategyLocus of ChangeAnticipated Effect on Properties
Chain Length Variation Propane backboneAlters distance and spatial orientation between piperidine and thioamide.
Alkylation C1, C2, or C3 positionIncreases lipophilicity and steric hindrance; may create stereocenters.
Hydroxylation C1, C2, or C3 positionIncreases polarity; introduces hydrogen bond donor/acceptor site.
Introduction of Unsaturation Propane backboneCreates a rigid planar segment; alters electronic properties.
Cyclization Propane backboneSeverely restricts conformational freedom.

Design Strategies for Modifications of the Thioamide Functionality

The thioamide group is a bioisostere of the amide group and possesses distinct chemical properties. chemrxiv.orgchemrxiv.org Its sulfur atom is a weaker hydrogen bond acceptor but a better soft nucleophile compared to the amide oxygen. nih.gov The C=S bond is longer and weaker than a C=O bond, and the barrier to rotation around the C-N bond is higher. nih.govnih.gov

Isosteric Replacement: The thioamide can be replaced with its corresponding amide (3-(Piperidin-1-yl)propanamide) to directly probe the effect of the sulfur-for-oxygen substitution. Other isosteres like nitriles or tetrazoles could also be considered to dramatically alter the electronic and steric profile of the functionality.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated to form a thioimidate or isothiourea derivative. researchgate.net This modification removes the hydrogen bond donating capacity of the thioamide NH2 group and alters the electronic character from a thiocarbonyl to a C=N double bond.

N-Substitution: The primary thioamide nitrogen can be substituted with one or two alkyl or aryl groups. This N-alkylation would remove the hydrogen bond donating capability and increase steric bulk around the functional group, influencing its interaction with other molecules and its own chemical reactivity.

Modification StrategyResulting MoietyAnticipated Effect on Properties
Amide Replacement PropanamideIncreases H-bond acceptor strength; alters electronic profile and reactivity. nih.gov
S-Alkylation Thioimidate / IsothioureaRemoves thioamide N-H donors; creates a more basic center at the nitrogen. researchgate.net
N-Alkylation Secondary/Tertiary ThioamideRemoves H-bond donor capability; increases steric hindrance.

Stereochemical Considerations in Analog Synthesis

Introducing stereocenters into the 3-(piperidin-1-yl)propanethioamide scaffold allows for the synthesis of chiral analogs, which is critical as enantiomers often exhibit different chemical and biological properties.

Creation of Stereocenters: Chiral centers can be introduced by placing substituents on the propane backbone (at C2) or on the piperidine ring (at C2, C3, or C4). For example, synthesizing an analog such as (R)- or (S)-2-methyl-3-(piperidin-1-yl)propanethioamide would require stereocontrolled synthesis.

Asymmetric Synthesis and Resolution: The synthesis of enantiomerically pure analogs can be achieved through several methods. One approach is to use a chiral auxiliary bonded to the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of subsequent reactions, and after establishing the desired stereocenter, the auxiliary can be removed. Another common method involves the synthesis of a racemic mixture of diastereomers, which can then be separated using techniques like chiral chromatography (HPLC). Subsequent chemical modification can then yield the desired pure enantiomers.

Principles for Enhanced Chemical Stability and Reactivity Modulation

The stability of this compound is influenced by both the tertiary amine and the thioamide group. Modifications can be designed to enhance stability against degradation pathways like oxidation or hydrolysis.

Thioamide Stability: Thioamides are generally more resistant to hydrolysis than their corresponding amides, particularly under neutral or acidic conditions. nih.gov However, in strongly alkaline aqueous media, they can be hydrolyzed to the corresponding amide. researchgate.net The oxidation potential of a thioamide is significantly lower than that of an amide, making it more susceptible to oxidation. nih.gov

Modulation: N-alkylation of the thioamide can sterically hinder nucleophilic attack, potentially increasing stability toward hydrolysis. Replacing the thioamide with a more stable group, like a nitrile or tetrazole, would be a more drastic approach to circumvent instability.

Amine Stability: Tertiary amines like the piperidine moiety can be susceptible to oxidation.

Modulation: Introducing electron-withdrawing groups on or near the piperidine ring can decrease the electron density on the nitrogen, potentially reducing its susceptibility to oxidation. Steric hindrance around the nitrogen, achieved by adding bulky substituents at the adjacent C2 and C6 positions of the piperidine ring, can also enhance stability.

Structure-Property Relationship Studies (General Chemical Properties)

Lipophilicity and Solubility: The addition of alkyl or aryl groups to any part of the molecule will generally increase its lipophilicity and decrease its aqueous solubility. Conversely, introducing polar functional groups like hydroxyls or amides will increase hydrophilicity.

Basicity (pKa): The basicity of the piperidine nitrogen is a key property. N-acylation will significantly decrease basicity by delocalizing the nitrogen's lone pair of electrons. N-alkylation has a more subtle effect, often slightly increasing basicity.

Hydrogen Bonding: The primary thioamide group has two N-H hydrogen bond donors and a weak C=S hydrogen bond acceptor. nih.gov N-substitution on the thioamide removes the donors, while S-alkylation removes the acceptor functionality. These changes fundamentally alter the molecule's ability to form hydrogen bonds, which in turn affects properties like melting point, boiling point, and solubility.

Conformational Properties: The piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net The orientation of this ring relative to the propane backbone can be influenced by substituents. Modifications that introduce rigidity, such as double bonds in the linker or bulky groups on the ring, will have a predictable impact on the molecule's preferred three-dimensional shape.

The following table compares the properties of the parent thioamide with its corresponding amide analog.

PropertyThis compound3-(Piperidin-1-yl)propanamide (B8815219)Rationale for Difference
C=X Bond Length Longer (~1.64 Å)Shorter (~1.19 Å)Sulfur has a larger atomic radius than oxygen. nih.gov
H-Bond Acceptor Strength WeakStrongOxygen is more electronegative than sulfur. nih.gov
Hydrolytic Stability More stableLess stableHigher C-N bond rotational barrier and different electronic character in thioamides. nih.gov
Oxidation Potential LowerHigherThe thioamide group is more easily oxidized than the amide group. nih.gov
¹³C NMR Shift (C=X) Downfield (200-210 ppm)Upfield (~170 ppm)The thiocarbonyl carbon is less shielded than the carbonyl carbon. nih.gov

Advanced Applications and Future Research Trajectories of 3 Piperidin 1 Yl Propanethioamide in Chemical Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The bifunctional nature of 3-(Piperidin-1-yl)propanethioamide makes it a valuable intermediate in organic synthesis. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals and natural products, while the thioamide group offers a unique reaction profile distinct from its amide counterpart. ijnrd.orgnih.gov

Pharmaceutical Scaffolding: The piperidine moiety is a common structural feature in approved drugs, recognized for its ability to impart desirable pharmacokinetic properties. ijnrd.org Derivatives of this compound can serve as precursors for novel drug candidates, where the thioamide can be further functionalized or used to modulate biological activity.

Agrochemical Synthesis: Piperidine derivatives are also utilized in the development of pesticides and insecticides. ijnrd.org The compound can act as a key intermediate in the synthesis of new agrochemicals.

Versatile Chemical Handle: The thioamide group can undergo a variety of chemical transformations, including S-alkylation, conversion to thiazoles, and reduction to amines, providing multiple pathways for elaborating the molecular structure into more complex architectures.

FeatureSynthetic UtilityPotential Product Class
Piperidine Ring Core structural unit, influences solubility and bioavailability.Pharmaceuticals, Agrochemicals
Thioamide Group Reactive handle for C-S, C-N, and C-C bond formation.Heterocyclic compounds (e.g., thiazoles)
Alkyl Linker Provides conformational flexibility.Spaced bioactive molecules

Potential in Supramolecular Chemistry (e.g., as a ligand in coordination chemistry)

The thioamide functional group is an excellent ligand for transition metals due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. This allows this compound to participate in the formation of stable coordination complexes with diverse geometries and electronic properties. researchgate.netucj.org.ua

Coordination Modes: The thioamide group can coordinate to metal centers in a monodentate fashion through the sulfur atom or as a bidentate ligand by involving both sulfur and nitrogen atoms, leading to the formation of stable chelate rings.

Catalyst Development: Metal complexes derived from thioamide ligands have shown potential in catalysis. By modifying the piperidine ring or the thioamide group, the steric and electronic properties of the resulting metal complexes can be fine-tuned to optimize catalytic activity and selectivity for specific organic transformations. ucj.org.ua

Biomimetic Chemistry: The thioamide moiety is found in some natural products and plays a role in biological processes. nih.gov Metal complexes of this compound could serve as models for understanding the function of metalloenzymes or as sensors for specific metal ions. For example, various heterocyclic substituted thioformamide (B92385) ligands have been used to create copper(I) coordination complexes with potential biological activity. nih.gov

Metal IonPotential Coordination SiteApplication Area
Copper(I)Sulfur (soft donor)Antimicrobial agents, Catalysis
Iron(II)/Iron(III)Sulfur and Nitrogen (chelation)Bioinorganic modeling, Redox chemistry
Palladium(II)/Platinum(II)SulfurHomogeneous catalysis, Anticancer agents

Materials Science Applications (e.g., polymer precursors, functional materials)

The unique properties of this compound make it a candidate for applications in materials science, particularly as a monomer or functional additive in polymers. bldpharm.com

Polymer Precursors: The compound can be incorporated into polymer backbones or as pendant groups. The thioamide functionality can influence the polymer's thermal stability, optical properties, and affinity for metal ions.

Functional Materials: The ability of the thioamide group to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or functionalized surfaces for applications in sensing, separation, or catalysis.

Corrosion Inhibition: Compounds containing piperidine and sulfur atoms have been investigated as corrosion inhibitors for metals. The molecule can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.

Development of Novel Methodologies Utilizing the Compound's Unique Reactivity

The thioamide group possesses distinct reactivity compared to the more common amide group, opening avenues for the development of new synthetic methods. nih.gov

Thionation Chemistry: As a pre-formed thioamide, this compound can be used in reactions where direct thionation of the corresponding amide is difficult or low-yielding.

Radical Reactions: The C=S bond in thioamides can participate in radical reactions, enabling the formation of C-C bonds under mild conditions.

Photoredox Catalysis: The spectroscopic properties of the thioamide group make it potentially suitable for use in photoredox-catalyzed reactions, where it could act as a photosensitizer or a reactive partner.

Contributions to Fundamental Thioamide Chemistry and Piperidine Chemistry

Studying the synthesis, reactivity, and properties of this compound contributes to a deeper understanding of both thioamide and piperidine chemistry.

Thioamide Chemistry: Research on this molecule can provide insights into the electronic and steric effects of the piperidine substituent on the reactivity of the thioamide group. This includes studying its behavior in cycloaddition reactions, as a directing group, or in the formation of metal complexes. nih.gov

Piperidine Chemistry: The piperidine ring is a conformationally flexible six-membered heterocycle. researchgate.net Investigating how the thioamide substituent influences the conformational preferences and reactivity of the piperidine ring provides valuable data for medicinal chemists and synthetic organic chemists. nih.gov

Future Directions in Synthetic Innovation and Chemical Discovery

The exploration of this compound is still in its early stages, with numerous opportunities for future research.

Asymmetric Catalysis: Developing chiral versions of this compound or its metal complexes could lead to new asymmetric catalysts for enantioselective synthesis.

Bioorthogonal Chemistry: The unique reactivity of the thioamide could be exploited for bioorthogonal ligation reactions, allowing for the labeling and study of biomolecules in their native environment.

Flow Chemistry: The synthesis and subsequent transformations of this compound could be adapted to continuous flow processes, offering advantages in terms of safety, scalability, and efficiency.

Green Chemistry and Sustainability Aspects in the Research and Utilization of the Compound

Applying the principles of green chemistry to the synthesis and application of this compound is crucial for its long-term viability. unibo.it

Greener Synthesis: Future research should focus on developing synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and are catalyzed by non-toxic, earth-abundant metals. mdpi.com For example, organo-catalytic, multi-component reactions are being explored for the green synthesis of highly functionalized piperidines. researchgate.net

Atom Economy: Designing reactions that incorporate the majority of the atoms from the reactants into the final product is a key principle of green chemistry. Methodologies utilizing this compound should be evaluated for their atom economy.

Recyclable Catalysts: When used as a ligand in catalysis, efforts should be made to immobilize the resulting metal complexes on solid supports, allowing for easy separation and recycling of the catalyst, thereby reducing waste and cost.

Q & A

Q. What protocols mitigate risks when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Conduct hazard assessment (e.g., DSC for exothermic reactions) and implement engineering controls (e.g., jacketed reactors for temperature control). Use inline PAT tools (e.g., ReactIR) to monitor reaction progression. Optimize workup/purification via simulated moving bed (SMB) chromatography .

Handling Contradictions and Knowledge Gaps

Q. How can conflicting reports about the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Measure solubility in triplicate using shake-flask method (USP guidelines) across solvents (e.g., water, DMSO, hexane). Correlate results with Hansen solubility parameters and computational COSMO-RS predictions. Discrepancies may arise from impurities or polymorphism, necessitating XRD analysis .

Q. What steps are critical when designing a study to explore novel bioactivities of this compound?

  • Methodological Answer : Start with high-throughput screening (HTS) against diverse targets (e.g., kinase panels). Use cheminformatics tools (e.g., KNIME) to prioritize hits. Validate dose-response curves (IC₅₀/EC₅₀) and assess selectivity via counter-screens. Publish negative data to avoid publication bias .

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